molecular formula C18H18N4OS B11198536 4-amino-N-(4-ethylbenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

4-amino-N-(4-ethylbenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B11198536
M. Wt: 338.4 g/mol
InChI Key: IULCTYLZOCLOFX-UHFFFAOYSA-N
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Description

4-AMINO-N-[(4-ETHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and chemical biology. This compound features a thiazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[(4-ETHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of appropriate thioamide and α-haloketone derivatives under basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[(4-ETHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-AMINO-N-[(4-ETHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N-[(4-ETHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and exhibit similar biological activities.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a heterocyclic ring and are used in medicinal chemistry.

Uniqueness

4-AMINO-N-[(4-ETHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

4-amino-N-[(4-ethylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C18H18N4OS/c1-2-12-6-8-13(9-7-12)11-21-18(23)17-15(19)16(22-24-17)14-5-3-4-10-20-14/h3-10H,2,11,19H2,1H3,(H,21,23)

InChI Key

IULCTYLZOCLOFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N

Origin of Product

United States

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